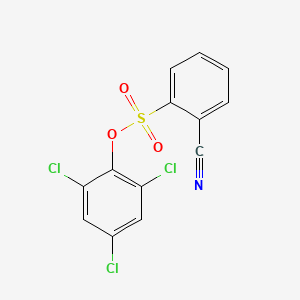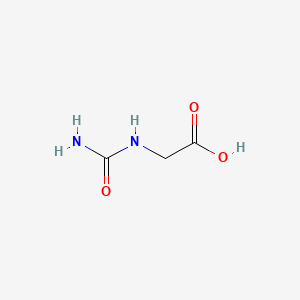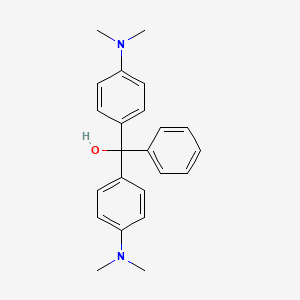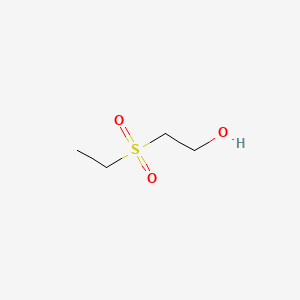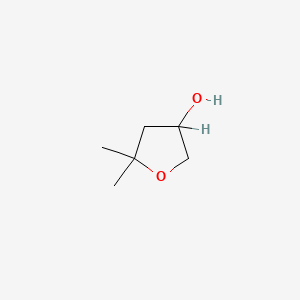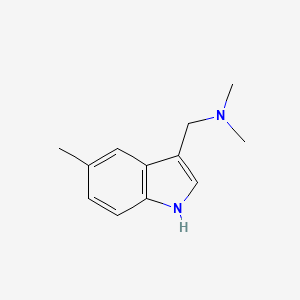
3-Methyl-4-phenylaniline
Overview
Description
Synthesis Analysis
The synthesis of 3-Methyl-4-phenylaniline involves a two-step approach. The starting materials 3-acetyl-4-hydroxy-1-methylquinolin-2 (1 H )-one and 3-acetyl-4-hydroxy-1-phenylquinolin-2 (1 H )-one are prepared from literature method .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-phenylaniline is represented by the formula C13H13N . More details about its structure can be found on the product page.Physical And Chemical Properties Analysis
3-Methyl-4-phenylaniline has a molecular weight of 183.25 . It is a liquid at room temperature and has a melting point of 125-127 degrees Celsius .Scientific Research Applications
Catalytic C-N Cross Coupling Reactions : Tseng et al. (2014) describe the isolation of a complex from a catalytic C-N cross coupling reaction system, which showed effectiveness in producing 4-methyl-N,N-diphenylaniline, demonstrating the role of 3-Methyl-4-phenylaniline derivatives in such reactions (Tseng et al., 2014).
Synthesis Methods of Derivatives : Xu Xiao-liang (2012) summarized the synthetic methods of 4-methoxy-2-methyl-N-phenylaniline, a derivative of 3-Methyl-4-phenylaniline, focusing on recent advancements and providing a basis for further research and industrialization (Xu Xiao-liang, 2012).
Use in Organic Synthesis : Templ and Schnürch (2022) utilized phenyl trimethylammonium iodide, related to 3-Methyl-4-phenylaniline, as a methylating agent for aryl ketones. This method offers a safer, more efficient alternative to traditional methods in organic synthesis (Templ & Schnürch, 2022).
Molecular Structure Analysis : Jia Yinxia et al. (2012) studied the solubility of 3-methoxy-N-phenylaniline in various organic solvents, providing insights into its physical properties and applications in chemical processes (Jia Yinxia et al., 2012).
Electrochromic Properties : Hacioglu et al. (2014) synthesized benzotriazole and triphenylamine-based copolymers containing derivatives of 3-Methyl-4-phenylaniline, demonstrating their potential in electrochromic devices due to their unique electrochemical properties (Hacioglu et al., 2014).
N-Methylation of Amides and Indoles : In another study by Templ et al. (2022), phenyl trimethylammonium iodide was used for the monoselective N-methylation of amides, indoles, and related structures, showing the role of 3-Methyl-4-phenylaniline derivatives in synthesizing bioactive compounds (Templ et al., 2022).
DNA Binding and Biological Activity : Brodie et al. (2004) investigated platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, related to 3-Methyl-4-phenylaniline, and their interaction with DNA, highlighting their potential in biological applications (Brodie et al., 2004).
Safety And Hazards
3-Methyl-4-phenylaniline is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 should be taken while handling this compound .
properties
IUPAC Name |
3-methyl-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXYCLFSHMBXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978917 | |
| Record name | 2-Methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-phenylaniline | |
CAS RN |
63019-97-6 | |
| Record name | 2-Methyl[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Biphenylamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

